N,N-di(propan-2-yl)octanamide
Description
N,N-di(propan-2-yl)octanamide is a branched alkylamide with the molecular formula C₁₄H₂₉NO and a molecular weight of 227.39 g/mol. Structurally, it consists of an octanoyl (C₈) backbone linked to a tertiary amide group substituted with two isopropyl (propan-2-yl) groups on the nitrogen atom.
Properties
CAS No. |
57303-34-1 |
|---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)octanamide |
InChI |
InChI=1S/C14H29NO/c1-6-7-8-9-10-11-14(16)15(12(2)3)13(4)5/h12-13H,6-11H2,1-5H3 |
InChI Key |
CWGFZAPGLJLHCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(propan-2-yl)octanamide typically involves the reaction of octanoyl chloride with di(propan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-di(propan-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed:
Oxidation: Formation of N,N-di(propan-2-yl)octanoic acid.
Reduction: Formation of N,N-di(propan-2-yl)octylamine.
Substitution: Formation of various substituted amides depending on the substituent used.
Scientific Research Applications
Chemistry: N,N-di(propan-2-yl)octanamide is used as a reagent in organic synthesis, particularly in the formation of complex amides and as a precursor for other chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into its biochemical properties and potential therapeutic applications.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N,N-di(propan-2-yl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-di(propan-2-yl)octanamide with structurally or functionally related amides, focusing on molecular properties, functional groups, and applications:
Key Research Findings:
Chain Length Effects: this compound and decanamide differ in alkyl chain length, impacting lipophilicity. Longer chains (e.g., decanamide) enhance solubility in nonpolar solvents, making them suitable for surfactant applications . Shorter-chain analogs like 3-oxo-N,N-di(propan-2-yl)butanamide exhibit higher reactivity due to the electron-withdrawing ketone group, enabling participation in condensation reactions .
Substituent Influence: Aromatic analogs (e.g., 4-chloro-N,N-diisopropylbenzamide) display greater thermal stability and are favored in drug design for their resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
